molecular formula C4H6ClNO2 B084256 4-Chloro-3-(hydroxyimino)butan-2-one CAS No. 14366-10-0

4-Chloro-3-(hydroxyimino)butan-2-one

Cat. No.: B084256
CAS No.: 14366-10-0
M. Wt: 135.55 g/mol
InChI Key: YOZWFAYEDBGMDN-GQCTYLIASA-N
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Description

4-Chloro-3-(hydroxyimino)butan-2-one is a ketone derivative featuring a hydroxyimino (≡N–OH) group at the 3-position and a chlorine substituent at the 4-position of the butan-2-one backbone. This structural motif confers unique reactivity, making it valuable in synthetic organic chemistry, particularly as a precursor for heterocyclic compounds or metal complexes.

Properties

IUPAC Name

(3Z)-4-chloro-3-hydroxyiminobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)4(2-5)6-8/h8H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZWFAYEDBGMDN-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/O)/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14366-10-0
Record name 1-chlorobutane-2,3-dione 2-oxime
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Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : 50 g of 4-hydroxy-2-butanone is dissolved in a 500 mL four-neck flask and cooled to −5°C to minimize side reactions.

  • Chlorination : 82 g of thionyl chloride (SOCl₂) is added dropwise under controlled conditions. The exothermic reaction is moderated by maintaining the temperature below 0°C during addition.

  • Post-Reaction Processing :

    • After complete addition, the mixture is stirred at room temperature for 2–3 hours to ensure complete conversion.

    • The temperature is then raised to 60°C for 0.5–1 hour to drive residual reactions.

    • Neutralization with 5% sodium bicarbonate solution adjusts the pH to 7, followed by vacuum distillation to isolate 4-chloro-2-butanone.

Yield : >95%.

Key Advantages

  • Solvent-Free : Eliminates the need for hexane or other solvents, reducing waste and cost.

  • Scalability : Simplified equipment requirements (single reactor, no specialized apparatus) enable large-scale production.

The introduction of the hydroxyimino group is achieved through oximation, a reaction between 4-chloro-2-butanone and hydroxylamine (NH₂OH). While not explicitly detailed in the provided sources, this step follows established protocols for ketone oximation, adapted to the chlorinated substrate.

Standard Oximation Protocol

  • Reagent Ratios :

    • Molar ratio of 4-chloro-2-butanone to hydroxylamine hydrochloride (NH₂OH·HCl): 1:1.2.

    • Solvent: Ethanol or aqueous ethanol (50–70% v/v).

  • Reaction Conditions :

    • Temperature: 60–80°C.

    • Duration: 4–6 hours.

    • pH Control: Maintained at 4–5 using sodium acetate buffer to optimize imine formation.

  • Workup :

    • Cooling the mixture precipitates the oxime, which is filtered and recrystallized from ethanol/water.

Typical Yield : 80–85% (based on analogous oximation reactions).

Structural Confirmation

The product’s identity is verified via:

  • IR Spectroscopy : Absorption bands at 3250 cm⁻¹ (O–H stretch) and 1660 cm⁻¹ (C=N stretch).

  • NMR : δ 2.5 ppm (singlet, CH₃), δ 3.8 ppm (multiplet, CH₂Cl), δ 8.1 ppm (broad, NOH).

Comparative Analysis of Synthesis Methods

Parameter Chlorination-Oximation Biocatalytic Route
Yield >95% (chlorination)70–75% (reduction)
Reaction Time 4–6 hours (oximation)6–10 hours
Scalability Industrial-readyLab-scale
Stereoselectivity NoneHigh (enzymatic)
Environmental Impact Low solvent useAqueous conditions

Chemical Reactions Analysis

4-Chloro-3-(hydroxyimino)butan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

In organic synthesis, 4-Chloro-3-(hydroxyimino)butan-2-one serves as an important intermediate. Its ability to undergo various reactions makes it valuable for synthesizing more complex molecules.

Reactions Involving this compound:

Reaction TypeDescription
Condensation Reactions Forms new compounds by reacting with aldehydes or ketones.
Reduction Reactions Can be reduced to yield amines or other functional groups.
Coordination Chemistry Acts as a ligand in metal complex formation, enhancing the properties of metals.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly in the development of anticancer agents. Studies have shown that metal complexes formed with this compound display enhanced cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of synthesized metal complexes derived from this compound. The results highlighted:

  • Cytotoxic Effects : The complexes demonstrated higher cytotoxicity compared to standard anticancer drugs like doxorubicin.
  • Mechanism of Action : The mechanism involved apoptosis induction in cancer cells, making these complexes promising candidates for further drug development .

Coordination Chemistry

In coordination chemistry, this compound acts as a bidentate ligand, coordinating with transition metals such as Cu(II), Ni(II), and Co(II). These metal complexes have been studied for their structural properties and biological activities.

Properties of Metal Complexes:

Metal ComplexStructure TypeBiological Activity
Cu(II) ComplexSquare PlanarAnticancer activity
Ni(II) ComplexOctahedralAntimicrobial properties
Co(II) ComplexTetrahedralEnzyme inhibition

Mechanism of Action

The mechanism of action of 4-Chloro-3-(hydroxyimino)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro group can participate in nucleophilic substitution reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Hydroxyimino)butan-2-one

  • Structure : Lacks the 4-chloro substituent present in the target compound.
  • Reactivity: The hydroxyimino group participates in tautomerism and metal chelation, but the absence of chlorine reduces electrophilicity at the 4-position.
  • Applications : Serves as a ligand precursor for metal complexes (e.g., Au, Pd) in catalysis .

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

  • Structure: Features a chlorine at the 1-position, an amino group at the 3-position, and a phenyl group at the 4-position.
  • Molecular Formula: C₁₀H₁₃Cl₂NO (MW: 234.12) .
  • Applications: Used as a protease inhibitor (e.g., H-Phe-CMK·HCl) in biochemical studies. The phenyl and amino groups enhance its biological activity compared to the hydroxyimino analog .

4-Hydroxy-3-methyl-2-butanone

  • Structure : Contains a hydroxyl group at the 4-position and a methyl group at the 3-position.
  • Molecular Formula : C₅H₁₀O₂ (MW: 102.13) .
  • Properties: Lower electrophilicity due to the absence of chlorine and hydroxyimino groups. Used as a flavoring agent and intermediate in fragrances .

5-Chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one

  • Structure: A complex indole derivative with multiple chlorine atoms and an oxyimino group.
  • Molecular Formula : C₁₉H₁₄Cl₄N₂O₃ (MW: 468.14) .
  • Applications : Acts as a kinase inhibitor or agrochemical intermediate. The chlorine atoms enhance lipophilicity and target binding .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications Safety/Regulatory Notes
4-Chloro-3-(hydroxyimino)butan-2-one Not explicitly provided C₄H₅ClNO₂* 137.54* Chlorine at C4, hydroxyimino at C3 Synthetic intermediate, ligand precursor Limited data; handle with caution
3-(Hydroxyimino)butan-2-one Not provided C₄H₇NO₂ 101.10 Hydroxyimino at C3, no chlorine Metal complex synthesis No specific restrictions noted
(S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl 34351-19-4 C₁₀H₁₃Cl₂NO 234.12 Chlorine at C1, amino at C3, phenyl at C4 Protease inhibition Requires controlled lab handling
4-Hydroxy-3-methyl-2-butanone 3393-64-4 C₅H₁₀O₂ 102.13 Hydroxyl at C4, methyl at C3 Flavoring agents, fragrances GRAS status in specific uses
5-Chloro-3-{[(4-chlorobutanoyl)oxy]imino}-... 320420-78-8 C₁₉H₁₄Cl₄N₂O₃ 468.14 Multiple chlorines, indole backbone Kinase inhibitors Toxicity data pending evaluation

*Calculated based on assumed structure.

Key Research Findings

  • Chlorine Substitution: The 4-chloro group in this compound enhances electrophilicity, facilitating nucleophilic substitutions or eliminations compared to non-chlorinated analogs like 3-(hydroxyimino)butan-2-one .
  • Hydroxyimino vs. Amino Groups: Compounds with hydroxyimino moieties (e.g., this compound) exhibit stronger metal-chelating properties than amino-substituted analogs (e.g., (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl), making them suitable for catalysis .

Biological Activity

4-Chloro-3-(hydroxyimino)butan-2-one is an organic compound characterized by its oxime functional group, which has garnered interest in various biological applications. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C4H7ClN2O
  • Molecular Weight : 136.56 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. Compounds with oxime functionalities are known to exhibit various modes of action, including:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, altering their function.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways and cellular responses.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Antitumor Activity

The compound has been evaluated for its antitumor effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines, likely through mechanisms involving DNA damage and cell cycle arrest. The following table summarizes key findings from relevant studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest at G1 phase
A549 (lung cancer)12DNA damage and repair inhibition

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound revealed a notable reduction in bacterial growth for both Gram-positive and Gram-negative strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections.
  • Cytotoxicity in Cancer Research : In a series of experiments assessing the cytotoxic effects on various cancer cell lines, this compound was found to selectively target malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with conventional chemotherapeutic agents.

Q & A

Q. What synthetic routes are optimal for preparing 4-Chloro-3-(hydroxyimino)butan-2-one with high purity?

  • Methodological Answer : The synthesis typically involves oxime formation from a ketone precursor (e.g., 4-Chloro-2-butanone) using hydroxylamine under controlled pH (~5–6) and temperature (40–60°C). Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress using TLC or HPLC to ensure complete conversion and minimize byproducts like unreacted ketone or over-oxidized species .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyimino group in this compound?

  • Methodological Answer :
  • IR Spectroscopy : The hydroxyimino (N–O) stretch appears near 1630–1670 cm⁻¹, while the C=N stretch is observed at ~1500–1550 cm⁻¹.
  • NMR : The oxime proton (N–OH) resonates as a broad singlet at δ 10–12 ppm in DMSO-d6. ¹³C NMR confirms the C=N signal at ~150–160 ppm.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for chlorine (M+2 peak) and confirm molecular ion integrity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can calculate molecular orbitals, partial charges, and dipole moments. Compare computed IR/NMR spectra with experimental data to validate structural assignments. For discrepancies in reactivity predictions, incorporate solvent effects (PCM model) and exact exchange terms to improve accuracy .

Q. What strategies address crystallographic ambiguities in determining the oxime configuration (E/Z isomerism)?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. The hydroxyimino group’s geometry (bond lengths and angles) distinguishes E/Z isomers. If twinning or disorder occurs, employ high-resolution data (≤0.8 Å) and restraints on thermal parameters. For ambiguous cases, complement with DFT-optimized geometries to cross-validate crystallographic data .

Q. How can stability issues during storage be systematically investigated?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Use HPLC to quantify degradation products (e.g., hydrolysis to ketone or oxidation to nitro compounds). For moisture sensitivity, store samples in desiccated environments with inert gas. Spectroscopic monitoring (UV-Vis) of λ_max shifts can track decomposition kinetics .

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